N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

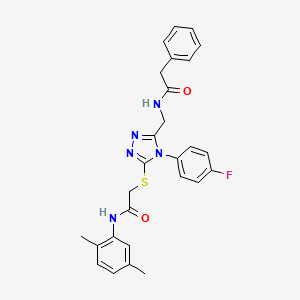

The compound N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative with a complex heterocyclic framework. Its structure comprises a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a (2-phenylacetamido)methyl moiety at position 5, and a thioacetamide linker at position 3 connected to an N-(2,5-dimethylphenyl) group. The fluorophenyl and phenylacetamido groups may enhance lipophilicity and target binding, while the thioether linkage could influence redox properties .

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN5O2S/c1-18-8-9-19(2)23(14-18)30-26(35)17-36-27-32-31-24(33(27)22-12-10-21(28)11-13-22)16-29-25(34)15-20-6-4-3-5-7-20/h3-14H,15-17H2,1-2H3,(H,29,34)(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRBLNFNRFVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available information regarding its biological activity based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a thioether linkage, and aromatic substituents. Its chemical formula is , which contributes to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives containing thiazole and triazole moieties have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-thioacetamide | S. aureus | 1 |

| N-(2,5-dimethylphenyl)-2-thioacetamide | E. faecium | 2 |

| Fluconazole | C. auris | >64 |

These results indicate that the compound's structural features are crucial for its antimicrobial efficacy, as modifications can lead to significant changes in MIC values .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7.

- Apoptosis Induction: Studies suggest that compounds like N-(2,5-dimethylphenyl)-2-thioacetamide can trigger both extrinsic and intrinsic apoptotic pathways.

- Cell Cycle Arrest: The compound may also cause cell cycle arrest at the S and G2/M phases, inhibiting cancer cell proliferation .

Case Studies

In one notable study, the compound was tested against a panel of cancer cell lines. The results demonstrated that it exhibited lower IC50 values compared to standard chemotherapeutic agents like irinotecan, indicating its potential as an effective anticancer agent.

IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 12 | Irinotecan |

| MCF-7 | 15 | Doxorubicin |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogs, differing primarily in substituents on the triazole ring and acetamide side chain. Key comparisons include:

Key Observations :

Inferences for the Target Compound :

- The fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration compared to chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.